molecular formula C6H3BrNNaO2 B043494 Sodium 3-bromopyridine-2-carboxylate CAS No. 1189933-55-8

Sodium 3-bromopyridine-2-carboxylate

Cat. No.: B043494
CAS No.: 1189933-55-8
M. Wt: 223.99 g/mol
InChI Key: ITHXTFWQHRHDNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-bromopyridine-2-carboxylate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents.

Mechanism of Action

Target of Action

Sodium 3-bromopyridine-2-carboxylate is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are known to participate in various chemical reactions, often serving as a building block in organic synthesis . .

Mode of Action

The compound is likely to interact with its targets through chemical reactions. For instance, bromopyridines, including 3-bromopyridine, are known to participate in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Biochemical Pathways

For example, they are used as precursors for biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular structures .

Pharmacokinetics

The compound’s sodium salt form suggests it may be water-soluble, which could potentially influence its absorption and distribution .

Result of Action

As a derivative of pyridine, it may participate in various chemical reactions leading to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts, in the reaction environment . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromopyridine-2-carboxylate typically involves the bromination of pyridine-2-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products are biaryl compounds.

    Oxidation and Reduction Reactions: Products include pyridine N-oxides and dehalogenated pyridines.

Scientific Research Applications

Sodium 3-bromopyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

  • Sodium 3-chloropyridine-2-carboxylate
  • Sodium 3-fluoropyridine-2-carboxylate
  • Sodium 3-iodopyridine-2-carboxylate

Comparison: Sodium 3-bromopyridine-2-carboxylate is unique due to its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the chloro analog is less reactive, while the iodo analog is more reactive but less stable .

Biological Activity

Sodium 3-bromopyridine-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:

C6H4BrNO2Na\text{C}_6\text{H}_4\text{Br}\text{N}\text{O}_2\text{Na}

Mechanisms of Biological Activity

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. It has been shown to interact with various cellular pathways that regulate apoptosis and cell proliferation. For instance, compounds with similar structures have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .
  • Antiviral Effects : There are indications that this compound may possess antiviral properties. Compounds in the same chemical class have demonstrated inhibitory effects against viruses such as HIV and SARS-CoV-2 by targeting viral proteases or integrases .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signal transduction pathways related to cancer progression and other diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication in cellular assays
Enzyme InhibitionPotential inhibitor of kinases/phosphatases

Case Study: Anticancer Activity

In a study assessing the anticancer effects of this compound, researchers found that treatment led to significant apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the compound's ability to induce DNA damage through topoisomerase inhibition, resulting in cell cycle arrest and subsequent apoptosis .

Case Study: Antiviral Mechanism

Another investigation focused on the antiviral activity against HIV-1. This compound was found to inhibit the HIV integrase enzyme effectively, showing IC50 values comparable to established antiviral drugs. This suggests its potential as a lead compound for developing new antiviral therapies .

Properties

IUPAC Name

sodium;3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHXTFWQHRHDNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400384
Record name Sodium 3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189933-55-8
Record name Sodium 3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.